![molecular formula C18H23ClN2O4S2 B10970751 N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B10970751.png)

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

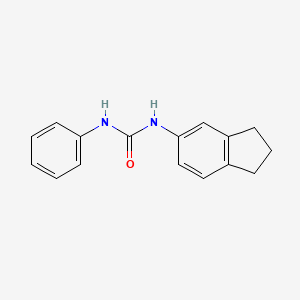

N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlor-2,5-dimethylbenzolsulfonamid ist eine komplexe organische Verbindung, die zur Klasse der Sulfonamide gehört. Sulfonamide sind bekannt für ihre vielfältigen Anwendungen in der medizinischen Chemie, insbesondere als antimikrobielle Mittel. Diese Verbindung weist eine einzigartige Kombination von funktionellen Gruppen auf, darunter eine tert-Butylsulfamoylgruppe, ein Phenylring, ein Chlorsubstituent und ein Dimethylbenzolsulfonamid-Rest.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlor-2,5-dimethylbenzolsulfonamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst:

Nitrierung: Die Nitrierung von 4-Chlor-2,5-dimethylbenzolsulfonamid, um eine Nitrogruppe einzuführen.

Reduktion: Reduktion der Nitrogruppe zu einer Aminogruppe unter Verwendung eines Reduktionsmittels wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Sulfonierung: Die Aminogruppe wird dann mit tert-Butylsulfonylchlorid in Gegenwart einer Base wie Triethylamin umgesetzt, um das tert-Butylsulfamoylderivat zu bilden.

Kopplung: Schließlich wird das tert-Butylsulfamoylderivat unter basischen Bedingungen mit 4-Chlorphenylsulfonylchlorid gekoppelt, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlor-2,5-dimethylbenzolsulfonamid kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlor-2,5-dimethylbenzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Chlorsubstituenten auftreten, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Sulfonderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung von substituierten Sulfonamiderivaten.

Wissenschaftliche Forschungsanwendungen

N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlor-2,5-dimethylbenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Aufgrund seiner Sulfonamidstruktur wird es wegen seines Potenzials als antimikrobielles Mittel untersucht.

Medizin: Es wird wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung bakterieller Infektionen untersucht.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlor-2,5-dimethylbenzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Im Zusammenhang mit seiner antimikrobiellen Aktivität hemmt die Verbindung die Synthese von Dihydrofolsäure, indem sie mit Para-Aminobenzoesäure (PABA) um den aktiven Sitz der Dihydropteroatsynthase konkurriert. Diese Hemmung stört den Folatweg, der für das Wachstum und die Replikation von Bakterien unerlässlich ist.

Wirkmechanismus

The mechanism of action of 4-CHLORO-2,5-DIMETHYL-N-{4-[(2-METHYL-2-PROPANYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt biological pathways and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfamethoxazol: Ein weiteres Sulfonamid mit antimikrobiellen Eigenschaften.

Sulfadiazin: Ein Sulfonamid, das zur Behandlung bakterieller Infektionen eingesetzt wird.

Sulfapyridin: Bekannt für seinen Einsatz bei der Behandlung von Dermatitis herpetiformis.

Einzigartigkeit

N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlor-2,5-dimethylbenzolsulfonamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu anderen Sulfonamiden möglicherweise unterschiedliche physikalisch-chemische Eigenschaften und biologische Aktivitäten verleihen. Seine tert-Butylsulfamoylgruppe und der Chlorsubstituent können seine Stabilität und Wirksamkeit als antimikrobielles Mittel verbessern.

Eigenschaften

Molekularformel |

C18H23ClN2O4S2 |

|---|---|

Molekulargewicht |

431.0 g/mol |

IUPAC-Name |

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C18H23ClN2O4S2/c1-12-11-17(13(2)10-16(12)19)27(24,25)20-14-6-8-15(9-7-14)26(22,23)21-18(3,4)5/h6-11,20-21H,1-5H3 |

InChI-Schlüssel |

AREAIWDWDGLNHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)

![N-cycloheptyl-2-{[5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970676.png)

![ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10970677.png)

![(2Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970678.png)

![2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10970689.png)

![1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10970692.png)

![2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970698.png)

![4-[(furan-2-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970709.png)

![methyl 3-chloro-6-[({4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10970747.png)